

# Technical Guide: Z-Ala-Met-OH (CAS 76264-05-6)

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## Compound of Interest

Compound Name: *Z-Ala-met-OH*

CAS No.: 76264-05-6

Cat. No.: B1595825

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## Executive Summary

**Z-Ala-Met-OH** (N-Benzyloxycarbonyl-L-alanyl-L-methionine) is a protected dipeptide derivative widely utilized in enzymatic characterization and peptide synthesis. Functioning primarily as a specific substrate for serine carboxypeptidases (e.g., *Aspergillus* proteases), it allows for the kinetic profiling of C-terminal exopeptidases. Additionally, it serves as a critical intermediate in the synthesis of bioactive peptides and protease inhibitors.

This guide provides a rigorous technical analysis of **Z-Ala-Met-OH**, detailing its physicochemical properties, structural stability, and validated experimental protocols for its application in enzymology.

## Part 1: Physicochemical Profile

The following data characterizes the commercially available form of **Z-Ala-Met-OH**. Researchers must verify lot-specific Certificates of Analysis (CoA) for counter-ion presence or hydration states.

Property	Specification
Chemical Name	N-Benzyloxycarbonyl-L-alanyl-L-methionine
Common Synonyms	Z-Ala-Met-OH; Cbz-Ala-Met-OH
CAS Number	76264-05-6
Molecular Formula	C <sub>16</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub> S
Molecular Weight	354.43 g/mol
Physical State	White to off-white powder
Solubility	Soluble in DMSO, DMF, Methanol (>10 mg/mL). [1] Sparingly soluble in water.
Purity (HPLC)	typically ≥ 98%
Storage	-20°C, desiccated. Protect from light (Methionine oxidation risk).

## Structural Visualization

The molecule consists of an L-Alanine and L-Methionine dipeptide core, N-terminally protected by a Benzyloxycarbonyl (Z) group. The Z-group confers resistance to aminopeptidases and enhances solubility in organic solvents used during synthesis.



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Figure 1: Structural schematic of **Z-Ala-Met-OH** highlighting the N-terminal protection and oxidation-sensitive Methionine residue.[2][3][4]

## Part 2: Applications in Enzymology

### Substrate for Serine Carboxypeptidases

**Z-Ala-Met-OH** is a "gold standard" substrate for characterizing Carboxypeptidases of the Serine class, particularly those from fungal sources like *Aspergillus niger* (CPD-I and CPD-II).

- **Mechanism:** These enzymes act as exopeptidases, cleaving the C-terminal amino acid (Methionine) from the peptide chain. The presence of the Z-group blocks the N-terminus, preventing aminopeptidase interference and directing specificity solely to the C-terminus.
- **Specificity:** The hydrophobic Methionine side chain at the P1' position (Schechter & Berger nomenclature) makes this an ideal substrate for enzymes preferring hydrophobic C-termini.

### Peptide Synthesis & Enzymatic Coupling

Beyond analysis, **Z-Ala-Met-OH** is used in thermolysin-catalyzed peptide synthesis. In this "reverse proteolysis" approach, the thermodynamic equilibrium is shifted toward bond formation in organic co-solvents, allowing **Z-Ala-Met-OH** to act as an acyl donor in fragment condensation reactions.

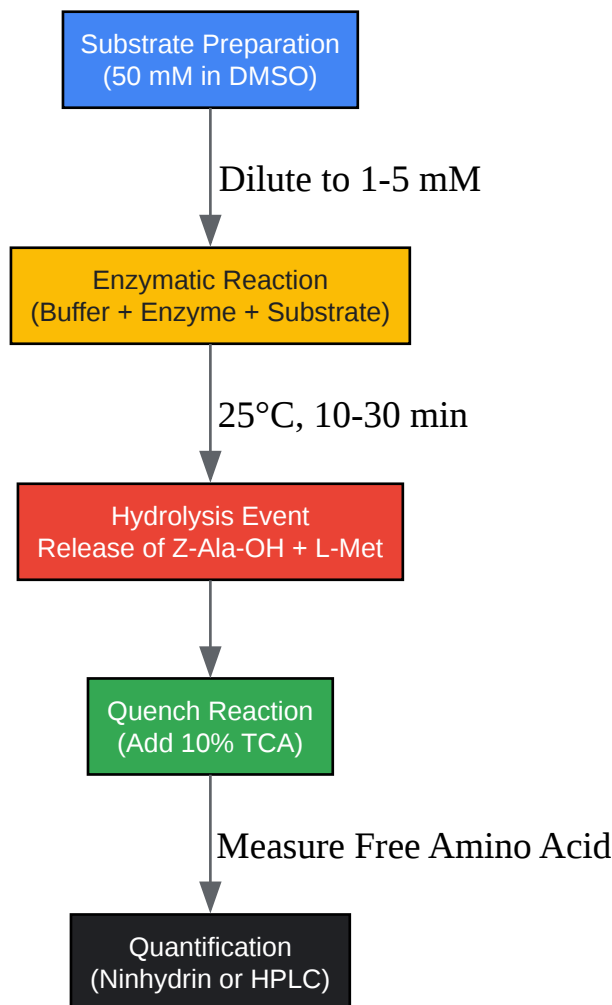
## Part 3: Experimental Protocol (Carboxypeptidase Assay)

**Objective:** To determine the specific activity of a serine carboxypeptidase using **Z-Ala-Met-OH** as the substrate.

### Reagents & Preparation[4][5][6][7]

- **Assay Buffer:** 50 mM Sodium Acetate, pH 4.5 (Optimized for fungal CPDs; adjust to pH 7.0 for mammalian enzymes).
- **Stock Substrate (50 mM):** Dissolve 17.7 mg of **Z-Ala-Met-OH** in 1.0 mL of analytical grade DMSO. Note: Sonicate if necessary. Store aliquots at -20°C.
- **Enzyme Solution:** Dilute enzyme in cold Assay Buffer immediately prior to use.
- **Stop Solution:** 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA).

## Workflow Diagram



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Figure 2: Step-by-step workflow for the kinetic assay of Carboxypeptidase activity using **Z-Ala-Met-OH**.

## Step-by-Step Methodology

- Equilibration: Pre-warm 980  $\mu\text{L}$  of Assay Buffer to 25°C in a microcentrifuge tube.
- Substrate Addition: Add 20  $\mu\text{L}$  of 50 mM **Z-Ala-Met-OH** Stock (Final concentration: 1 mM). Vortex briefly.
- Initiation: Add 10-50  $\mu\text{L}$  of Enzyme Solution. Mix by inversion.

- Incubation: Incubate at 25°C for a defined period (e.g., 10, 20, 30 minutes).
- Termination: Add 200 µL of Stop Solution (10% TCA) to precipitate the enzyme and halt the reaction.
- Separation: Centrifuge at 10,000 x g for 5 minutes to remove protein precipitate.
- Quantification (Self-Validating Step):
  - Method A (Colorimetric): Use the Ninhydrin method on the supernatant. Since **Z-Ala-Met-OH** has a blocked N-terminus, it does not react with Ninhydrin. Only the released L-Methionine (free amine) will generate a purple color (570 nm), providing a direct measure of hydrolysis.
  - Method B (HPLC): Inject the supernatant onto a C18 column (Gradient: 5-60% Acetonitrile in 0.1% TFA). Monitor absorbance at 214 nm (peptide bond) and 254 nm (Z-group).
  - Validation: The peak for **Z-Ala-Met-OH** should decrease, while a new peak for Z-Ala-OH (detectable at 254 nm) and L-Met (detectable at 214 nm, early eluting) appears.

## Part 4: Handling & Scientific Integrity

### Causality of Experimental Choices

- DMSO Stock: The Z-group renders the peptide hydrophobic. Dissolving directly in aqueous buffer often leads to micro-precipitation, causing erratic kinetic data. Always create a high-concentration organic stock.
- Methionine Oxidation: Methionine is prone to oxidation to methionine sulfoxide. This alters the substrate's geometry and can significantly reduce  
.
  - Mitigation: Purge stock solutions with nitrogen/argon and avoid repeated freeze-thaw cycles.
- pH Selection: While **Z-Ala-Met-OH** is stable at neutral pH, the assay pH must match the enzyme's catalytic optima (often acidic for lysosomal/fungal proteases).

## Troubleshooting

- High Background in Ninhydrin Assay: Check the purity of the **Z-Ala-Met-OH**. Free amino acid contaminants in the starting material will yield high blanks.
- No Activity: Verify enzyme compatibility. **Z-Ala-Met-OH** is specific for Carboxypeptidases. It is not a substrate for endopeptidases like Trypsin or Chymotrypsin unless they exhibit secondary exopeptidase activity.

## References

- Dalal, S. et al. (1990). Purification and characterization of two serine carboxypeptidases from *Aspergillus niger*. *Applied and Environmental Microbiology*, 56(11). [[Link](#)]
- PubChem. Alanyl-methionine (Related Dipeptide Structure & Data). [[Link](#)]

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